molecular formula C13H13ClN2O B1491985 2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine CAS No. 2098072-73-0

2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

Cat. No.: B1491985
CAS No.: 2098072-73-0
M. Wt: 248.71 g/mol
InChI Key: UNOVDJBGTYBRQJ-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine” is a complex organic compound. It belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Oxazines and their derivatives have gained much recognition in synthetic organic chemistry due to their biological activities .


Molecular Structure Analysis

Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The exact molecular structure of “this compound” is not specified in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, oxazolines, a related class of compounds, have been synthesized via various pathways .

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis and properties of related compounds have been a focus of research, contributing to the understanding of heterocyclic chemistry and facilitating the development of novel chemical entities. Studies have demonstrated the condensation reactions of certain precursors to form related heterocyclic compounds, revealing insights into their structural characteristics through techniques like 1H NMR spectroscopy and X-ray diffraction. These findings are crucial for the development of new synthetic methodologies in organic chemistry (Demchenko et al., 2003).

Antimicrobial Applications

Research has also delved into the antimicrobial potential of derivatives of imidazo[2,1-c][1,4]oxazine compounds. The synthesis of novel derivatives and their evaluation against various microbial strains highlight the promise of these compounds as antimicrobial agents. This work is pivotal for the discovery of new therapeutic options against resistant microbial pathogens (Sawant, 2013).

Pharmacological Screening

The exploration of novel heterocyclic compounds for pharmacological screening emphasizes the potential of imidazo[2,1-c][1,4]oxazine derivatives in drug discovery. Studies focusing on the reaction of specific precursors with α-aminoketones to yield bi- and tricyclic imidazo-fused intermediates for further pharmacological evaluation suggest a versatile approach to generating pharmacologically active molecules (Medaer & Hoornaert, 1999).

Catalytic Processes

The development of catalytic processes for constructing heterocyclic compounds, including those related to imidazo[2,1-c][1,4]oxazine, through one-pot synthesis methods, represents another significant application. These methods offer efficient routes to a variety of products, showcasing the importance of catalysts in facilitating novel synthetic pathways (Huang et al., 2013).

Properties

IUPAC Name

2-(chloromethyl)-6-phenyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c14-6-11-7-16-8-12(17-9-13(16)15-11)10-4-2-1-3-5-10/h1-5,7,12H,6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOVDJBGTYBRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)CCl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 3
2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 4
2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 5
2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
Reactant of Route 6
2-(chloromethyl)-6-phenyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine

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